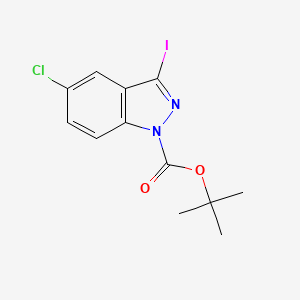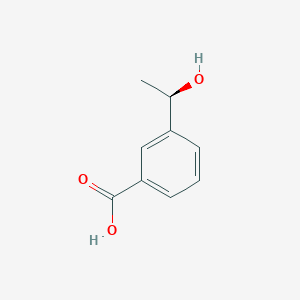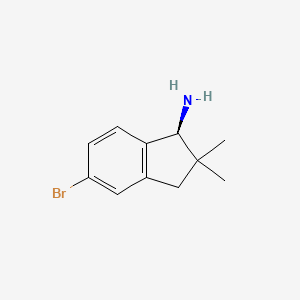![molecular formula C18H19BrN4O4S B14018134 N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)
N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD00099160, also known as N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide, is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a bromonitrophenyl group, and a hydrazine carbothioamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD00099160 typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Bromonitrophenyl Intermediate: This step involves the bromination of a nitrophenyl compound under controlled conditions.
Condensation Reaction: The bromonitrophenyl intermediate is then reacted with a methoxyphenyl hydrazine derivative in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods: Industrial production of MFCD00099160 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Utilizing large reactors to carry out the bromination and condensation reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: MFCD00099160 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Amino derivatives formed from the reduction of the nitro group.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
MFCD00099160 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD00099160 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparación Con Compuestos Similares
MFCD00099160 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N1-(4-methoxyphenyl)-2-[2-chloro-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide, N1-(4-methoxyphenyl)-2-[2-fluoro-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide.
Uniqueness: The presence of the bromine atom in MFCD00099160 provides distinct reactivity and potential biological activity compared to its chloro and fluoro analogs.
This detailed article provides a comprehensive overview of MFCD00099160, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C18H19BrN4O4S |
|---|---|
Peso molecular |
467.3 g/mol |
Nombre IUPAC |
1-[[2-bromo-1-(4-nitrophenyl)ethylidene]amino]-1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C18H19BrN4O4S/c1-27-16-8-4-14(5-9-16)20-18(28)22(10-11-24)21-17(12-19)13-2-6-15(7-3-13)23(25)26/h2-9,24H,10-12H2,1H3,(H,20,28) |
Clave InChI |
INUQHSPYCZHUQQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=S)N(CCO)N=C(CBr)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)
![3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)

